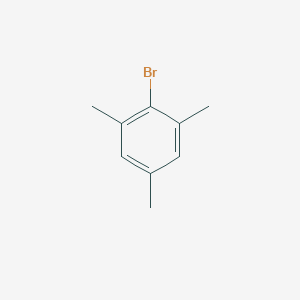
2-Bromomesitylene
Overview
Description
2-Bromomesitylene, also known as 2-Bromo-1,3,5-trimethylbenzene, is an organic compound with the molecular formula C9H11Br. It is a derivative of mesitylene, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is commonly used as an intermediate in organic synthesis and has applications in various chemical reactions.
Mechanism of Action
Target of Action
2-Bromomesitylene, also known as 2-Bromo-1,3,5-trimethylbenzene , is primarily used as a reactant in carbon-carbon bond formation and cleavage reactions . The primary targets of this compound are therefore the carbon atoms in organic compounds involved in these reactions.
Mode of Action
The mode of action of this compound involves its interaction with carbon atoms in organic compounds. The bromine atom in this compound is highly reactive and can form a bond with carbon atoms, leading to the formation or cleavage of carbon-carbon bonds .
Biochemical Pathways
It is known that this compound is used in carbon-carbon bond formation and cleavage reactions , which are fundamental processes in organic chemistry and biochemistry.
Pharmacokinetics
Given its use as a reactant in chemical reactions, it is likely that its bioavailability is influenced by factors such as its concentration, the presence of other reactants, and the conditions of the reaction .
Result of Action
The result of this compound’s action is the formation or cleavage of carbon-carbon bonds in organic compounds . This can lead to the synthesis of new compounds or the breakdown of existing ones, depending on the specific reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromomesitylene is typically prepared by the bromination of mesitylene. The process involves the reaction of mesitylene with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out at low temperatures (10-15°C) to control the rate of bromination and to prevent the formation of polybrominated products. The reaction mixture is then washed with water and sodium hydroxide solution to remove any residual hydrobromic acid. The product is purified by distillation under reduced pressure .
Industrial Production Methods: In industrial settings, the bromination of mesitylene can be performed using various catalysts and solvents to optimize yield and purity. Metallic manganese can be used as a catalyst in the absence of any solvent, or sulfur bromide and nitric acid can be employed to facilitate the bromination process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromomesitylene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding ketones or aldehydes.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted aromatic compounds.
Oxidation Reactions: Products include mesityl oxide or mesitylene derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules
Scientific Research Applications
2-Bromomesitylene is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active molecules and as a building block in drug discovery.
Medicine: It is involved in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 2-Bromo-1,3-dimethylbenzene
- 1-Bromo-2,6-diisopropylbenzene
- 2,4,6-Triisopropylphenylmagnesium bromide
Comparison: 2-Bromomesitylene is unique due to its specific substitution pattern on the benzene ring, which provides distinct reactivity and selectivity in chemical reactions. Compared to other brominated aromatic compounds, it offers a balance of steric and electronic effects that make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTLQRYOJOSPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060363 | |
| Record name | 2-Bromomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
576-83-0 | |
| Record name | Mesityl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromomesitylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromomesitylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-bromo-1,3,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromomesitylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOMESITYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99GJ54YDY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions involving 2-bromomesitylene are discussed in the research papers?
A1: The research papers highlight the use of this compound in palladium-catalyzed cyanation reactions [] and as a starting material in the total synthesis of cybrodins, a class of natural products [].
- Palladium-catalyzed cyanation: [] describes how this compound reacts with organic nitriles in the presence of a palladium catalyst and zinc metal powder. This reaction leads to the formation of 2,4,6-trimethylbenzonitrile, showcasing a novel carbon-carbon bond formation. Interestingly, the reaction also yielded dibenzyl ketone and 2,4,6-tribenzyl-5-phenylpyrimidine as byproducts, providing insight into the mechanistic pathway.
- Total Synthesis of Cybrodins: [] utilizes this compound as a starting point for the synthesis of various cybrodins, including cybrodol, isocybrodol, cybrodal, cybrodic acid, and trisnorcybrodolide. The synthetic route involves a series of chemical transformations, including oxidation, aryllithiation, and esterification reactions.
Q2: Why is this compound particularly suitable for these reactions?
A2: The reactivity of this compound stems from the presence of bromine, a good leaving group, and the steric influence of the three methyl groups on the benzene ring.
- Palladium-catalyzed reactions: The bromine atom in this compound allows for oxidative addition with palladium catalysts, a crucial step in many palladium-catalyzed cross-coupling reactions like the cyanation described []. The ortho-disubstituted nature of this compound, with two methyl groups adjacent to the bromine, likely contributes to its reactivity in this specific reaction as highlighted in the paper.
- Cybrodin synthesis: The methyl groups in this compound provide a steric handle for further functionalization. For instance, in the synthesis of cybrodins, one of the methyl groups is selectively oxidized to allow for the introduction of the β-hydroxyethyl chain [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
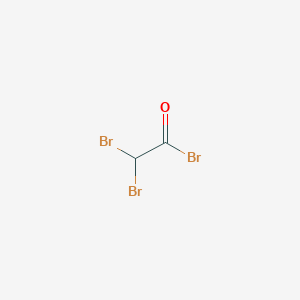

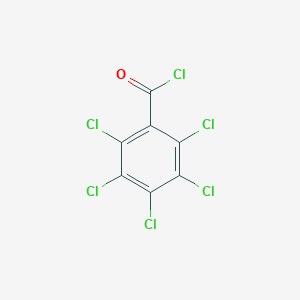

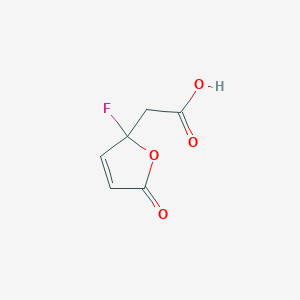
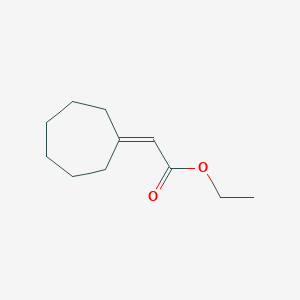

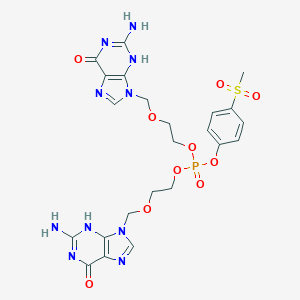
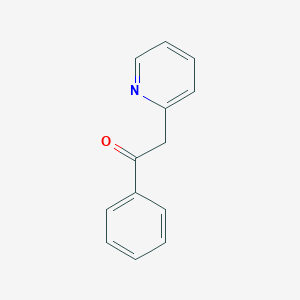
![Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI)](/img/structure/B156942.png)

